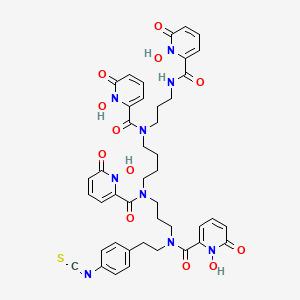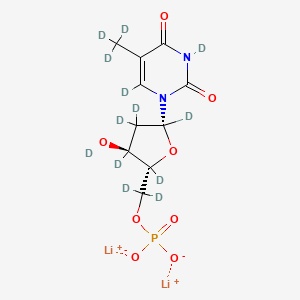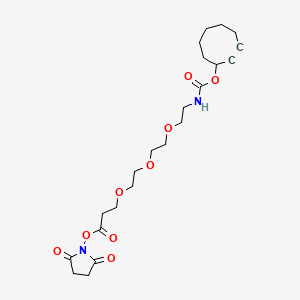
Sco-peg3-nhs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg3-nhs involves the reaction of a PEG chain with an N-hydroxysuccinimide (NHS) ester. The PEG chain is typically functionalized with a terminal imine group, which allows it to react with the NHS ester to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions: Sco-peg3-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The imine group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the PEG chain or the imine group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out under mild conditions to prevent degradation of the PEG chain.
Oxidation and Reduction Reactions: Common reagents include borohydrides for reduction and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used in further chemical synthesis .
科学研究应用
Sco-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways .
Biology:
- Employed in the development of bioconjugates for studying protein-protein interactions and cellular processes .
Medicine:
- Investigated for its potential in targeted drug delivery systems, where it can help deliver therapeutic agents to specific cells or tissues .
Industry:
作用机制
The mechanism of action of Sco-peg3-nhs involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker in this compound provides the necessary flexibility and spacing to facilitate this interaction .
相似化合物的比较
属性
分子式 |
C22H32N2O9 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |
InChI 键 |
IXQPURUAEGAVFD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


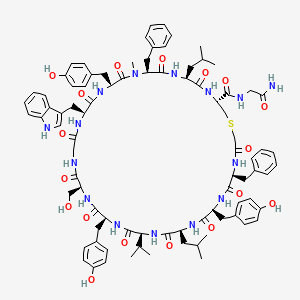
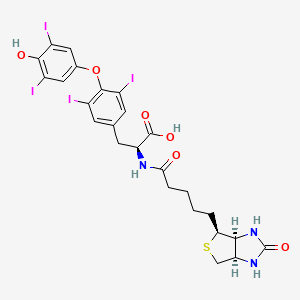
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
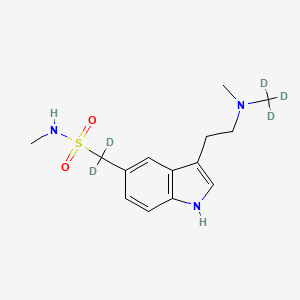


![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)

